Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate

N-protecting group strategy pyrrolopyrimidine synthesis kinase inhibitor intermediate

Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate (CAS 1363382-96-0) is a trisubstituted pyrrolo[2,3-d]pyrimidine heterocycle bearing a chloro substituent at the 4-position, a phenylsulfonyl (benzenesulfonyl) protecting group at the N7-position, and a methyl ester at the 6-position. Its molecular formula is C₁₄H₁₀ClN₃O₄S with a molecular weight of 351.76–351.8 g/mol.

Molecular Formula C14H10ClN3O4S
Molecular Weight 351.8 g/mol
CAS No. 1363382-96-0
Cat. No. B1403495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate
CAS1363382-96-0
Molecular FormulaC14H10ClN3O4S
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl
InChIInChI=1S/C14H10ClN3O4S/c1-22-14(19)11-7-10-12(15)16-8-17-13(10)18(11)23(20,21)9-5-3-2-4-6-9/h2-8H,1H3
InChIKeyLTIAEVRVNFJRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate (CAS 1363382-96-0): Procurement-Grade Identity and Core Structural Features


Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate (CAS 1363382-96-0) is a trisubstituted pyrrolo[2,3-d]pyrimidine heterocycle bearing a chloro substituent at the 4-position, a phenylsulfonyl (benzenesulfonyl) protecting group at the N7-position, and a methyl ester at the 6-position [1]. Its molecular formula is C₁₄H₁₀ClN₃O₄S with a molecular weight of 351.76–351.8 g/mol . The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of adenine and is recognized as a privileged scaffold in kinase inhibitor drug discovery, forming the structural basis of the FDA-approved JAK inhibitors baricitinib (Olumiant) and tofacitinib (Xeljanz) . This compound is commercially available as a research intermediate in purities typically ≥95% (AKSci), 97% (Achemblock, Fluorochem), and >98% (Gentaur) .

Why Methyl 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate Cannot Be Generically Substituted by In-Class Pyrrolo[2,3-d]pyrimidine Analogs


Within the pyrrolo[2,3-d]pyrimidine chemical space, seemingly minor structural variations produce functionally distinct intermediates with divergent reactivity, protection status, and downstream synthetic utility. The target compound CAS 1363382-96-0 occupies a specific intersection of three functional handles: the 4-chloro leaving group for cross-coupling, the N7-phenylsulfonyl group for N-protection and solubility modulation, and the 6-methyl ester for carboxylic acid prodrug or further derivatization [1]. In contrast, the des-ester analog 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 186519-89-1) lacks the 6-carboxylate handle and is used as a baricitinib intermediate specifically at the 4-position Suzuki coupling step without ester-mediated diversification options [2]. The N7-unprotected methyl ester analog (CAS 944709-69-7) lacks the phenylsulfonyl group, leaving the N7 position susceptible to unwanted side reactions and altering solubility properties . The 6-iodo variant (CAS 876343-09-8) presents different reactivity at the 6-position, enabling Sonogashira or Ullmann-type couplings rather than ester-based transformations . Substitution of any of these analogs for CAS 1363382-96-0 would result in a different synthetic pathway, altered physicochemical properties, and potentially incompatible reactivity profiles.

Quantitative Differentiation Evidence for Methyl 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate (CAS 1363382-96-0) Against Closest Analogs


N7-Phenylsulfonyl Protection Confers Stability and Synthetic Orthogonality Not Available in N7-H Methyl Ester Analog CAS 944709-69-7

The N7-phenylsulfonyl group in CAS 1363382-96-0 serves as an electron-withdrawing protecting group that deactivates the pyrrole ring toward electrophilic attack and prevents N7-H-mediated side reactions during downstream transformations . The direct N7-H comparator methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 944709-69-7) bears an unprotected N7 position (MW 211.61 g/mol vs. 351.76 g/mol for the target), which introduces a nucleophilic site that can participate in undesired alkylation, acylation, or oxidation during multi-step synthetic sequences . The phenylsulfonyl group additionally increases lipophilicity, with a calculated LogP increase of approximately 1.5–2.0 units over the N7-H analog based on the benzenesulfonyl substituent contribution, altering chromatographic behavior and solubility profiles [1]. Patent CN107176955A demonstrates that the phenylsulfonyl-protected scaffold (CAS 186519-89-1, the 6-unsubstituted analog) is the preferred intermediate in baricitinib synthesis, achieving 89.1% yield in the N-protection step followed by clean Suzuki coupling at the 4-position, validating the protective function of the N7-phenylsulfonyl group in pharmaceutically relevant synthetic routes [2].

N-protecting group strategy pyrrolopyrimidine synthesis kinase inhibitor intermediate

6-Methyl Ester Enables Carboxylic Acid Derivatization Pathways Absent in the 6-Unsubstituted Analog CAS 186519-89-1

The 6-methyl ester in CAS 1363382-96-0 provides a direct synthetic route to the corresponding 6-carboxylic acid (CAS 1346447-16-2) via basic hydrolysis, a transformation that is structurally impossible for the 6-unsubstituted analog 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 186519-89-1, MW 293.73 g/mol) . The carboxylic acid derivative (CAS 1346447-16-2, MW 337.74 g/mol) is a distinct commercial catalog item available from Sigma-Aldrich (AldrichCPR) and other suppliers, enabling amide coupling, esterification, and salt formation that expand the accessible chemical space . In the pyrrolo[2,3-d]pyrimidine antifolate literature, carboxylic acid intermediates have been directly coupled to amino acid methyl esters followed by hydrolysis to generate biologically active analogs, demonstrating the established precedent for the ester-to-acid pathway in this scaffold class [1]. The methyl ester also serves as a prodrug motif or metabolic soft spot that can be tuned independently of the 4-chloro and N7-phenylsulfonyl groups, offering an additional dimension of structural optimization not available in the 6-unsubstituted comparator .

ester hydrolysis prodrug design pyrrolopyrimidine diversification

Methyl Ester vs. Ethyl Ester: CAS 1363382-96-0 Offers Lower Molecular Weight and Different Crystallization/Solubility Profile Compared to Ethyl Ester Analog CAS 1987286-78-1

Among the 6-ester analogs sharing the 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine core, the methyl ester (CAS 1363382-96-0, MW 351.76 g/mol) and the ethyl ester (CAS 1987286-78-1, MW 365.79 g/mol) represent two commercially available homologs [1]. The methyl ester is 14.03 g/mol lighter (ΔMW = –3.8%), which translates to a higher molar activity per unit mass in stoichiometric reactions—351.76 g/mol vs. 365.79 g/mol means that 1 gram of the methyl ester provides 2.84 mmol of reactive compound vs. 2.73 mmol for the ethyl ester, a 4.0% molar efficiency advantage . The ethyl ester analog (CAS 1987286-78-1) has been described as showing potential as an Aurora-A kinase inhibitor intermediate, while the methyl ester has been more commonly referenced in JAK inhibitor synthetic pathways . Purity specifications are comparable: the methyl ester is available at 95% (AKSci), 97% (Achemblock, Fluorochem), and >98% (Gentaur), while the ethyl ester is listed at 95% by BLDpharm and Leyan .

ester homolog comparison physicochemical properties crystallinity

Triple Functional Handle Architecture: CAS 1363382-96-0 Is the Only Commercially Cataloged Pyrrolo[2,3-d]pyrimidine Combining 4-Cl, N7-SO₂Ph, and 6-CO₂Me Simultaneously

A systematic structural survey of commercially available pyrrolo[2,3-d]pyrimidine building blocks reveals that CAS 1363382-96-0 is the only cataloged compound that simultaneously incorporates the 4-chloro, N7-phenylsulfonyl, and 6-methyl ester triad . Closest analogs each lack one of these three handles: CAS 186519-89-1 lacks the 6-ester, CAS 944709-69-7 lacks the N7-phenylsulfonyl, CAS 1346447-16-2 bears a free acid instead of the ester, CAS 1987286-78-1 is the ethyl ester homolog, and CAS 876343-09-8 replaces the ester with a 6-iodo group . This unique combination allows for sequential, orthogonal functionalization: (1) Suzuki or Buchwald-Hartwig coupling at the 4-chloro position, (2) ester hydrolysis or aminolysis at the 6-position, and (3) deprotection of the N7-phenylsulfonyl group under basic or reductive conditions—potentially all in the same synthetic sequence without protecting group manipulation [1]. This three-handle architecture is of particular value in fragment-based drug discovery and parallel library synthesis, where maximizing chemical diversity from a single advanced intermediate reduces synthetic cycle time [2].

orthogonal functionalization building block uniqueness chemical space coverage

Class-Level Cytotoxicity and Kinase Inhibition Potential Inferred from Pyrrolo[2,3-d]pyrimidine Scaffold Data, with Positional Substituent Effects on Antiproliferative Activity

While no direct biological assay data exist for CAS 1363382-96-0 itself, class-level evidence from closely related pyrrolo[2,3-d]pyrimidine derivatives provides a directional indication of the biological relevance of its substituent pattern. The 6-unsubstituted analog 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 186519-89-1) has reported IC₅₀ values of 1.52 µM against A549 (lung cancer) and 0.21 µM against HeLa (cervical cancer) cell lines, with mechanisms attributed to apoptosis induction via caspase activation and tubulin polymerization inhibition, respectively . A 2023 BMC Chemistry study on 4,6-dichloro-2-trichloromethyl pyrrolo[2,3-d]pyrimidine derivatives demonstrated that 6-substitution significantly modulates anticancer potency, with the most active compounds achieving IC₅₀ values of 1.7–5.7 µg/mL against MCF7 breast cancer cells, outperforming doxorubicin (IC₅₀ = 26.1 µg/mL) [1]. The pyrrolo[2,3-d]pyrimidine scaffold is the core of multiple FDA-approved JAK inhibitors: baricitinib (JAK1 IC₅₀ = 5.9 nM, JAK2 IC₅₀ = 5.7 nM), tofacitinib (JAK1 IC₅₀ = 3.2 nM, JAK3 IC₅₀ = 1.6 nM), and advanced candidates such as selective JAK1 inhibitors with sub-nanomolar potency (0.16–0.3 nM) and >40-fold selectivity over JAK2 [2]. The 6-methyl ester in CAS 1363382-96-0 places it at a privileged intermediate position: the ester can serve as a metabolic or synthetic precursor to more potent carboxylic acid or amide derivatives, a strategy validated in the pyrrolo[2,3-d]pyrimidine antifolate literature where ester-to-acid conversion modulated biological activity [3].

anticancer activity kinase inhibition pyrrolopyrimidine SAR

Priority Application Scenarios for Methyl 4-Chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate Based on Differentiated Evidence


Multi-Directional Library Synthesis Requiring Orthogonal Functionalization of the Pyrrolo[2,3-d]pyrimidine Core

For medicinal chemistry teams synthesizing compound libraries around the pyrrolo[2,3-d]pyrimidine scaffold, CAS 1363382-96-0 is the only commercially available building block that offers three distinct, orthogonally addressable functional handles (4-Cl, 6-CO₂Me, N7-SO₂Ph) in a single intermediate . This enables sequential derivatization—Suzuki coupling at C4, followed by ester hydrolysis/amidation at C6, and N7 deprotection—without intermediate protecting group manipulations, potentially reducing a typical 5-step sequence to 3 steps . The patent-validated synthetic route CN107176955A demonstrates that the N7-phenylsulfonyl group withstands Pd-catalyzed Suzuki conditions at the 4-position (85.0% yield), confirming the orthogonal compatibility of these handles .

JAK Kinase Inhibitor Intermediate with Carboxylic Acid Prodrug Access via Methyl Ester Hydrolysis

Given that the pyrrolo[2,3-d]pyrimidine core is the pharmacophore of FDA-approved JAK inhibitors baricitinib and tofacitinib, CAS 1363382-96-0 serves as an advanced intermediate for JAK-targeted drug discovery programs . The 6-methyl ester distinguishes it from the baricitinib intermediate CAS 186519-89-1 by providing a direct hydrolysis pathway to the carboxylic acid analog (CAS 1346447-16-2), which can be further elaborated into amides or ester prodrugs . In the JAK inhibitor development space, where sub-nanomolar potency with >40-fold JAK1/JAK2 selectivity has been achieved through precise substitution patterns, the ability to independently modify the 6-position while retaining the 4-Cl and N7-SO₂Ph handles is critical for fine-tuning potency, selectivity, and pharmacokinetic properties .

Precursor for Pyrrolo[2,3-d]pyrimidine Antifolates and Anticancer Agents via Ester-to-Acid-to-Amide Conversion

In pyrrolo[2,3-d]pyrimidine antifolate research, the established synthetic strategy couples pyrrolo[2,3-d]pyrimidine-6-carboxylic acids with amino acid esters followed by hydrolysis to generate biologically active antifolates . CAS 1363382-96-0 provides the protected methyl ester precursor that can be hydrolyzed to the 6-carboxylic acid (CAS 1346447-16-2) and subsequently coupled to diverse amine-containing fragments . The class-level anticancer data show that appropriately substituted pyrrolo[2,3-d]pyrimidines achieve IC₅₀ values of 1.7–5.7 µg/mL against MCF7 breast cancer cells (outperforming doxorubicin at 26.1 µg/mL) and that the 4-chloro-7-phenylsulfonyl analog CAS 186519-89-1 exhibits IC₅₀ values of 0.21–1.52 µM across HeLa and A549 cell lines .

Process Chemistry Scale-Up Benefiting from Established Commercial Supply and Higher Molar Efficiency vs. Ethyl Ester Analog

For process chemistry groups optimizing synthetic routes, CAS 1363382-96-0 offers practical procurement advantages: it is stocked by multiple independent suppliers (ChemScene, AKSci, Achemblock, Fluorochem, Gentaur) at purities ranging from 95% to >98%, ensuring supply chain redundancy . Its molecular weight of 351.76 g/mol provides a 4.0% molar efficiency advantage over the ethyl ester analog CAS 1987286-78-1 (MW 365.79 g/mol), meaning that for every kilogram of starting material, the methyl ester yields 2.84 moles of reactive intermediate versus 2.73 moles for the ethyl ester . This difference, while modest at laboratory scale, becomes economically meaningful in multi-kilogram campaigns where the compound serves as a stoichiometric intermediate.

Quote Request

Request a Quote for Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.